molecular formula C7H4Cl2N2O B174289 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-26-1

5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B174289
CAS No.: 136888-26-1
M. Wt: 203.02 g/mol
InChI Key: WBELRPLQLMBTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .

Scientific Research Applications

Heterocyclic Chemistry in Drug Discovery

Pyrrolopyridine derivatives are widely used in medicinal chemistry due to their efficacy in treating various human diseases. The saturated pyrrolidine scaffold, closely related to pyrrolopyridines, is valued for its ability to efficiently explore pharmacophore space due to sp3 hybridization, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. This adaptability is critical in the design of bioactive molecules with target selectivity, highlighting the potential of "5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one" in drug development (Petri et al., 2021).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a structural relative, exemplifies the adaptability of pyrrolopyridines in creating kinase inhibitors through various binding modes. This flexibility underlines the potential of pyrrolo[3,2-b]pyridines in designing inhibitors with specific kinase target selectivity, offering insights into the development of new therapeutic agents (Wenglowsky, 2013).

Synthetic and Catalytic Applications

Research on pyranopyrimidine scaffolds, which share the pyrrolopyridine core's reactivity and structural features, underscores the importance of such heterocycles in synthesizing bioavailable compounds. These findings suggest a significant scope for "this compound" in the development of medicinal and pharmaceutical compounds, leveraging hybrid catalysts for efficient synthesis (Parmar et al., 2023).

Optical and Electronic Materials

The study of diketopyrrolopyrroles and their significant optical properties for applications in dyes, solar cells, and fluorescence imaging highlights the potential of pyrrolopyridine derivatives in material science. The structural similarity suggests that "this compound" could play a role in developing novel materials with unique optical or electronic properties (Grzybowski & Gryko, 2015).

Environmental and Analytical Chemistry

Pyrrolopyridine derivatives' utility extends into environmental chemistry, where their structural analogs serve as key components in photocatalytic degradation of pollutants. This application points towards the potential of "this compound" in environmental remediation and pollution control strategies (Pichat, 1997).

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be beneficial for cancer therapy .

Properties

IUPAC Name

5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELRPLQLMBTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442740
Record name 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-26-1
Record name 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine, 2-bis(ethoxycarbonyl)methyl-3,6-dichloro-5-nitropyridine and diethylmalonate was dissolved in ethanol (100 mL) and added to a suspension of 50% Raney nickel in water (30 g) diluted with ethanol (10 mL). The mixture was hydrogenated in a Parr shaker at 3 atmospheres pressure for 5 hours and then filtered through diatomaceous earth (Celite (trademark)) to remove the catalyst. The solvent was removed in vacuo to leave an oil which was subjected to flash chromatography on silica gel eluting with 4:1 hexane/ethyl acetate. Each of the fractions was separately concentrated and the residues examined by 1H NMR in deuterochloroform. Eluted after diethylmalonate was the desired product, 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, followed closely thereafter by the unwanted isomer, 5-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine. Although clean separation from diethyl malonate was achieved, the bulk of the mass of desired product and the isomer eluted as mixed fractions. Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine and mixed fractions containing at least 10% of this material were combined to afford a solid consisting of 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine (3.17 g) and the unwanted isomer, 3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine (4.03 g). This mixture was taken up in 6N HCl solution (120 mL) and heated at reflux for 3 hours. After cooling to room temperature the volatiles were removed in vacuo. Ethanol was added and then evaporated to help remove water. This process was repeated. The resulting brown solid was subjected to flash chromatography on silica gel using 9:1 chloroform/methanol as eluant. All fractions containing the desired product were combined and concentrated to leave a solid which was triturated with methanol to afford 5,6-dichloro-4-azaoxindole (1.42 g, 71%) from 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, 13% overall from 3-nitro-2,5,6-trichloropyridne). M.p. 230°-233° C. (dec).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.17 g
Type
reactant
Reaction Step Four
Name
3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine
Quantity
4.03 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
30 g
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.